2-Amino-4,5-dihydrothiazole-4-carboxylic acid
Overview
Description
2-Amino-4,5-dihydrothiazole-4-carboxylic acid is an organic compound with the molecular formula C4H6N2O2S. It is a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. This compound is known for its significant role as an intermediate in the synthesis of various biologically active molecules .
Mechanism of Action
Target of Action
The primary target of 2-Amino-2-thiazoline-4-carboxylic acid (ATCA) is cyanide , a toxic chemical that can cause cellular hypoxia and cytotoxic anoxia . ATCA is a metabolite of cyanide and can be used to verify cyanide exposure .
Mode of Action
ATCA is produced as a result of the condensation of cysteine and cyanide . It acts as a biomarker for cyanide poisoning, indicating the presence and quantity of cyanide in the body .
Biochemical Pathways
ATCA is involved in the metabolic pathway related to cyanide detoxification. When cyanide is present in the body, it is enzymatically converted to thiocyanate (SCN−). ATCA concentrations rise following this conversion, particularly in response to significant cyanide exposure .
Result of Action
The presence of ATCA in the blood can be used to verify cyanide exposure shortly after it occurs . This is particularly useful because cyanide itself is volatile and reactive, leading to a short half-life .
Action Environment
The action of ATCA is influenced by the presence of cyanide in the body. Its production and concentration levels are directly related to the level of cyanide exposure . Environmental factors that increase cyanide exposure would therefore also increase ATCA production.
Biochemical Analysis
Biochemical Properties
The primary function of 2-Amino-2-thiazoline-4-carboxylic acid lies in its inhibitory properties towards enzymes and proteins . By selectively binding to the active site of these biomolecules, 2-Amino-2-thiazoline-4-carboxylic acid effectively impedes their normal functionality .
Cellular Effects
Cyanide causes toxic effects by inhibiting cytochrome c oxidase, resulting in cellular hypoxia and cytotoxic anoxia, and can eventually lead to death . 2-Amino-2-thiazoline-4-carboxylic acid, as a biomarker for cyanide exposure, can be used to verify cyanide exposure .
Molecular Mechanism
2-Amino-2-thiazoline-4-carboxylic acid exerts its effects at the molecular level through its binding interactions with biomolecules. It selectively binds to the active site of enzymes and proteins, thereby inhibiting their normal functionality .
Temporal Effects in Laboratory Settings
2-Amino-2-thiazoline-4-carboxylic acid is a promising marker to assess cyanide exposure due to several advantages such as stability in biological matrices, consistent recovery, and relatively small endogenous concentrations . The levels of 2-Amino-2-thiazoline-4-carboxylic acid in plasma of smoking volunteers were found to be significantly higher than that of non-smoking volunteers .
Dosage Effects in Animal Models
In a toxicokinetics study performed in three animal models: rats, rabbits, and swine, concentrations of 2-Amino-2-thiazoline-4-carboxylic acid did not rise significantly above the baseline in the rat model, but rose quickly in rabbits and swine and then fell rapidly .
Metabolic Pathways
2-Amino-2-thiazoline-4-carboxylic acid is an intermediate in the industrial synthesis of L-cysteine, an amino acid . It is produced by the reaction of methyl chloroacrylate with thiourea .
Transport and Distribution
It is known that 2-Amino-2-thiazoline-4-carboxylic acid is excreted mainly in the urine .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Amino-4,5-dihydrothiazole-4-carboxylic acid involves the reaction of methyl chloroacrylate with thiourea . Another method includes the reaction of oxazoline with dichloromethane to obtain 2-chloro-2-thiazoline, which is then reacted with carbamic acid to produce the target compound .
Industrial Production Methods
In industrial settings, the compound can be produced by reacting methyl chloroacrylate with thiourea under controlled conditions. This method is favored due to its efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4,5-dihydrothiazole-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure high yields and purity .
Major Products Formed
The major products formed from these reactions include various thiazole derivatives, which are often used as intermediates in the synthesis of pharmaceuticals and other biologically active compounds .
Scientific Research Applications
2-Amino-4,5-dihydrothiazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazoline-4-carboxylic acid: This compound is structurally similar and shares some chemical properties with 2-Amino-4,5-dihydrothiazole-4-carboxylic acid.
2-Acetyl-2-thiazoline: Another related compound with similar reactivity and applications.
Uniqueness
What sets this compound apart is its specific structure, which allows it to participate in a unique set of chemical reactions and interact with particular biological targets. This makes it a valuable intermediate in the synthesis of a wide range of biologically active molecules .
Properties
IUPAC Name |
2-amino-4,5-dihydro-1,3-thiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2S/c5-4-6-2(1-9-4)3(7)8/h2H,1H2,(H2,5,6)(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHPXSBIFWDAFMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(S1)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O2S | |
Record name | 2-AMINO-2-THIAZOLINE-4-CARBOXYLIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19808 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9024510 | |
Record name | 2-Amino-2-thiazoline-4-carboxylic acid | |
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Molecular Weight |
146.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-amino-2-thiazoline-4-carboxylic acid is a white powder. (NTP, 1992) | |
Record name | 2-AMINO-2-THIAZOLINE-4-CARBOXYLIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19808 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
1 to 5 mg/mL at 73 °F (NTP, 1992) | |
Record name | 2-AMINO-2-THIAZOLINE-4-CARBOXYLIC ACID | |
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URL | https://cameochemicals.noaa.gov/chemical/19808 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
2150-55-2 | |
Record name | 2-AMINO-2-THIAZOLINE-4-CARBOXYLIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19808 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-Aminothiazoline-4-carboxylic acid | |
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Record name | 2-Amino-delta(2)-thiazoline-4-carboxylic acid | |
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Record name | 2150-55-2 | |
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Record name | 2-Amino-2-thiazoline-4-carboxylic acid | |
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Record name | 2-amino-4,5-dihydrothiazole-4-carboxylic acid | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.758 | |
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Record name | 2-Aminothiazoline-4-carboxylic acid | |
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Melting Point |
428 °F (Decomposes) (NTP, 1992) | |
Record name | 2-AMINO-2-THIAZOLINE-4-CARBOXYLIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19808 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: ATCA serves as a promising biomarker for cyanide exposure due to its advantages over direct cyanide measurement and other biomarkers. ATCA exhibits stability in biological matrices, consistent recovery during analysis, and relatively low endogenous concentrations. [, , ] These characteristics make it a valuable tool for evaluating past cyanide exposure. []
A: Studies reveal significantly higher ATCA levels in the plasma of smokers compared to non-smokers. This difference is attributed to the presence of cyanide in cigarette smoke, leading to elevated ATCA production as a metabolite. [, ]
A: Research indicates that ATCA can be detected in various biofluids, including plasma, urine, and saliva. Notably, plasma ATCA demonstrates particular promise as a sensitive and reliable biomarker for both chronic low-level and acute cyanide exposure. [, ]
A: ATCA (C4H6N2O2S) has a molecular weight of 146.19 g/mol. While spectroscopic data is not extensively provided in the provided research, the zwitterionic nature of the molecule and its amino-imino tautomerism has been confirmed through crystal structure analysis. []
A: PB-SCN represents another potential marker for cyanide exposure. Formed through the reaction of cyanide with sulfur donors in proteins, PB-SCN exhibits stability in biological systems, suggesting its potential value in assessing both chronic and acute cyanide exposure. []
A: Following acute cyanide poisoning in rats, plasma cyanide levels peak rapidly and decline quickly. Thiocyanate concentrations rise gradually, reflecting cyanide's enzymatic conversion. Notably, ATCA exhibits a distinct pattern, with plasma and urine concentrations remaining elevated for a longer duration (up to 24 hours), highlighting its utility in diagnosing cyanide poisoning. []
A: An efficient one-pot synthesis of ATCA starts with 2,3-dichloropropionic acid. The process involves reacting it with sodium hydroxide, followed by the addition of concentrated hydrochloric acid and thiourea, and finally, treatment with sodium carbonate. This simplified approach improves the yield significantly compared to traditional multi-step methods. [, ]
A: Yes, researchers have identified microorganisms, particularly Pseudomonas sp., capable of converting DL-ATC to L-cysteine using intracellular enzymes. This approach holds promise as a cost-effective and environmentally friendly method for L-cysteine production. [, , , ]
A: Immobilization of enzymes involved in the bioconversion of DL-ATC to L-cysteine offers advantages such as enhanced enzyme stability, reusability, and ease of separation from the reaction mixture, contributing to a more efficient and economically viable process. []
A: Allyl isothiocyanate causes oxidative scission of the disulfide bond in cystine, ultimately leading to the formation of ATCA, 2-allylamino-2-thiazoline-4-carboxylic acid, and 3(3H)-allyl-5,6-dihydro-5-amino-2(2#)-thioxo-l,3-thiazin-4-one. This interaction demonstrates the potential of isothiocyanates to cleave disulfide bonds in various molecules, including peptides like oxidized glutathione and insulin. []
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